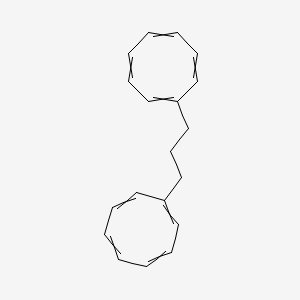
1,1'-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) is a chemical compound that consists of two cycloocta-1,3,5,7-tetraene rings connected by a propane-1,3-diyl linker
Vorbereitungsmethoden
The synthesis of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) typically involves the reaction of cycloocta-1,3,5,7-tetraene with a propane-1,3-diyl precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to molecular interactions and biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the structure and function of other molecules. The specific molecular targets and pathways involved depend on the context of its use and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) can be compared with other similar compounds, such as:
Cyclooctatetraene: A related compound with a similar ring structure but without the propane-1,3-diyl linker.
Cyclooctadiene: Another related compound with a similar ring structure but different degrees of unsaturation.
The uniqueness of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
141556-24-3 |
|---|---|
Molekularformel |
C19H20 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
3-(cyclooctatetraenyl)propylcyclooctatetraene |
InChI |
InChI=1S/C19H20/c1-3-7-12-18(13-8-4-1)16-11-17-19-14-9-5-2-6-10-15-19/h1-10,12-15H,11,16-17H2 |
InChI-Schlüssel |
PBQAQMVHUNRDAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(=CC=C1)CCCC2=CC=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)
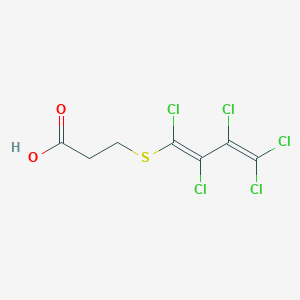
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
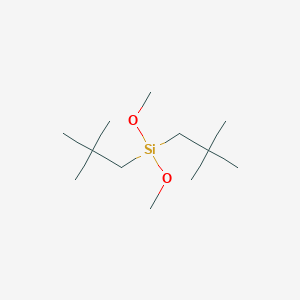
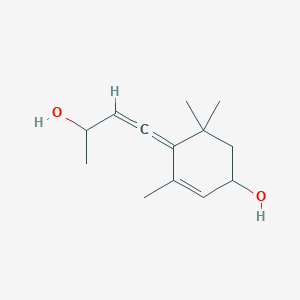
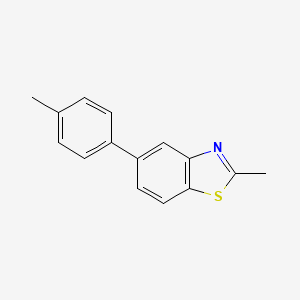
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
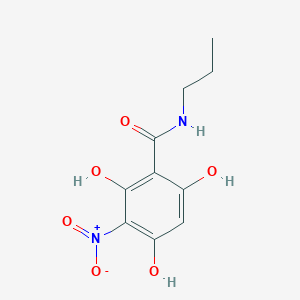
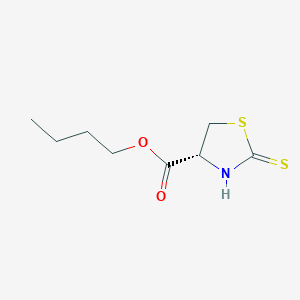

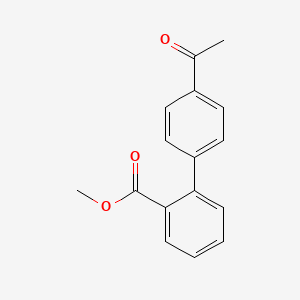
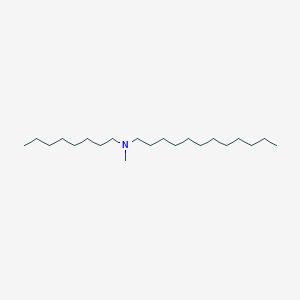
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
